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An In-depth Technical Guide to the Preclinical Toxicology of Onapristone

Introduction
Onapristone (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.[1]

Its development, initially for contraception and later for hormone-dependent cancers, was

halted in the 1990s due to observations of elevated liver enzymes in clinical trials.[2][3] This led

to the development of an extended-release (ER) formulation designed to mitigate

hepatotoxicity by reducing peak plasma concentrations (Cmax) while maintaining therapeutic

efficacy.[2] This guide provides a comprehensive overview of the publicly available preclinical

toxicology data for onapristone, with a focus on the studies conducted for the ER formulation.

It is important to note that detailed preclinical toxicology data for the original immediate-release

formulation are not widely available in the public domain.

Hepatotoxicity Assessment of Onapristone ER
To support the clinical re-introduction of onapristone, a series of non-clinical, liver-focused

toxicology studies were conducted on the extended-release formulation. These studies aimed

to evaluate the potential for drug-induced liver injury (DILI).

Summary of Preclinical Hepatotoxicity Studies
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Study Type Model System Key Parameters Findings

In Vitro

Hepatopac™ models

with murine and

human primary

hepatocytes

Cytotoxicity

No significant

hepatotoxicity

observed at

concentrations up to

50 µM.[2]

In Vitro

Sandwich-cultured

hepatocyte-based

assay

Cholestasis potential

No significant

cholestatic potential

identified.

In Vivo
Mice with humanized

livers
Hepatotoxicity

No significant

hepatotoxicity

observed.

In Vivo Repeat-Dose
Unspecified animal

model

General toxicology

and hepatotoxicity

No significant

hepatotoxicities or

lethalities at doses up

to 30 mg/kg for 32

days.

Experimental Protocols
In Vitro Hepatotoxicity in Hepatopac™ Models

Objective: To assess the direct cytotoxic potential of onapristone and its primary metabolite

on liver cells.

Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™

system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an

extended period. The cultured cells were then exposed to various concentrations of

onapristone, up to 50 µM. Cell viability and other markers of cytotoxicity were assessed.

In Vitro Cholestasis Assessment

Objective: To evaluate the potential of onapristone to cause cholestasis, a condition where

bile flow from the liver is reduced or blocked.
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Methodology: A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model

allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid

transport can be assessed.

In Vivo Hepatotoxicity in Mice with Humanized Livers

Objective: To evaluate the hepatotoxic potential of onapristone in an in vivo model that more

closely mimics human liver metabolism.

Methodology: Mice with "humanized" livers, which are engrafted with human hepatocytes,

were administered onapristone. Liver function tests and histopathological examination of

the liver were likely performed to assess for signs of toxicity.

32-Day Repeat-Dose In Vivo Study

Objective: To assess the systemic and hepatic toxicity of onapristone following repeated

dosing.

Methodology: While the specific animal model is not disclosed in the available literature, a

standard repeat-dose toxicology study design would have been followed. This would involve

daily administration of onapristone at multiple dose levels (up to 30 mg/kg) for 32

consecutive days. A control group receiving a vehicle would also be included. Endpoints

would have included clinical observations, body weight changes, food consumption, clinical

pathology (hematology and serum chemistry, including liver enzymes), and gross and

microscopic pathology of various tissues, with a focus on the liver.

Hypothesized Mechanism of Hepatotoxicity
The liver toxicity observed in clinical trials with the immediate-release formulation of

onapristone is thought to be related to off-target effects, particularly at high peak plasma

concentrations. The leading hypothesis involves the cross-reactivity of onapristone with the

glucocorticoid receptor (GR) in the liver.
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Hypothesized Mechanism of Onapristone Hepatotoxicity

Reproductive and Developmental Toxicology
Publicly available information on the reproductive and developmental toxicology of

onapristone is limited. However, a GHS classification of H360 indicates that the substance

"May damage fertility or the unborn child". This classification is typically based on findings from

preclinical studies in animals, such as fertility and early embryonic development studies and

embryo-fetal development studies. The specific details of these studies for onapristone are not

available in the reviewed literature. One study in ewes indicated that onapristone treatment
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during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix.

Another study on mouse embryos in vitro suggested that mifepristone, another progesterone

receptor antagonist, can directly disrupt embryogenesis.

Genotoxicity and Carcinogenicity
No information regarding genotoxicity or carcinogenicity studies for onapristone was found in

the publicly available literature reviewed for this guide. Standard preclinical safety assessments

for a drug intended for long-term use would typically include a battery of genotoxicity tests and

long-term carcinogenicity studies in rodents.

Preclinical Safety Assessment Workflow
The following diagram illustrates a likely workflow for the preclinical safety assessment of the

onapristone ER formulation, based on the available information.
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Preclinical Safety Assessment Workflow for Onapristone ER

Conclusion
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The preclinical toxicology profile of onapristone, particularly the extended-release formulation,

has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the

immediate-release form. The available data from in vitro and in vivo studies on the ER

formulation did not reveal a significant hepatic safety signal, supporting its continued clinical

development. However, a comprehensive understanding of onapristone's preclinical

toxicology is limited by the lack of publicly available detailed data, especially for the original

immediate-release formulation and for endpoints such as reproductive and developmental

toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals

should be aware of these data gaps when evaluating the overall safety profile of onapristone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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